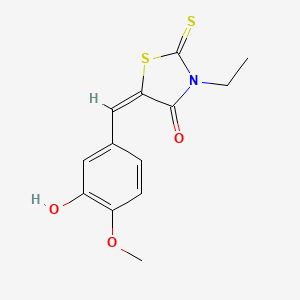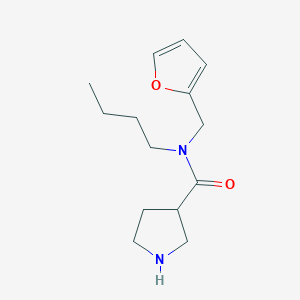
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride, also known as SKF-38393, is a selective agonist of dopamine D1-like receptors. It is a white crystalline powder that is soluble in water and ethanol. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. In
Mecanismo De Acción
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride is a selective agonist of dopamine D1-like receptors. It has been shown to increase the release of dopamine in the prefrontal cortex and to enhance dopaminergic transmission in the striatum. This mechanism of action is thought to underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to enhance synaptic plasticity in the prefrontal cortex. It has also been shown to increase the expression of glutamate receptors in the striatum and to enhance the activity of GABAergic interneurons in the prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride has a number of advantages and limitations for lab experiments. Its selectivity for dopamine D1-like receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its relatively low potency and limited bioavailability can make it difficult to achieve therapeutic effects in vivo.
Direcciones Futuras
There are a number of future directions for research on N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride. One area of focus is the development of more potent and selective agonists of dopamine D1-like receptors. Another area of focus is the investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and to have antipsychotic effects in animal models of schizophrenia. In addition, it has been investigated for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
N-butyl-N-(furan-2-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-8-16(11-13-5-4-9-18-13)14(17)12-6-7-15-10-12/h4-5,9,12,15H,2-3,6-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWRHXJCFBJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CO1)C(=O)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3869967.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3869978.png)
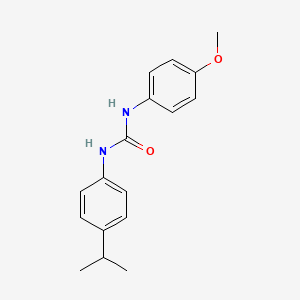
![N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3869998.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3870004.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B3870010.png)
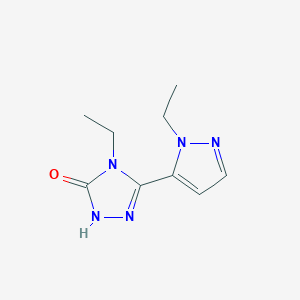
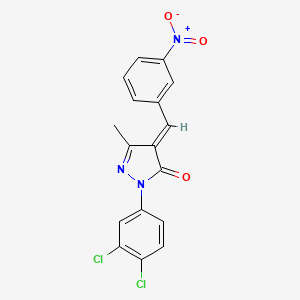
![6-ethyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3870029.png)

![3-[{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B3870035.png)
![2'-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870064.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B3870072.png)
